1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a trifluoroethanone moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-ethoxybenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the desired compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Trifluoromandelic acid, trifluoroacetic acid.
Reduction: Trifluoromethyl alcohol, trifluoroethylamine.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoro group enhances the compound's stability and reactivity, making it a valuable tool in chemical research and applications.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone is compared with other similar compounds, such as:
1-(2-Ethoxyphenyl)acetone: Similar structure but lacks the trifluoro group.
1-(2-Ethoxyphenyl)piperazine: Contains a piperazine ring instead of the trifluoroethanone group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Different substituents on the phenyl ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
1-(2-Ethoxyphenyl)-2,2,2-trifluoroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C11H10F3O
- Molecular Weight : 232.19 g/mol
The trifluoroethanone moiety is known for its unique electronic properties, which can influence the biological activity of the compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxyacetophenone with trifluoroacetic anhydride. The reaction conditions and yields can vary based on the specific methodology employed.
Example Synthesis Procedure:
- Reagents : 2-Ethoxyacetophenone, trifluoroacetic anhydride.
- Conditions : The reaction is generally conducted under anhydrous conditions at elevated temperatures.
- Yield : Yields can range from 50% to 80% depending on the purification process.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of trifluoroacetophenones showed cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : K562 (chronic myeloid leukemia), HeLa (cervical cancer).
- Mechanism of Action : Induction of apoptosis through mitochondrial dysfunction and oxidative stress.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 1: Anticancer Properties
A recent study investigated the effects of various trifluoromethyl ketones on K562 cells. The findings indicated that derivatives induced apoptosis in a dose-dependent manner:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | Mitochondrial disruption |
Control | N/A | N/A |
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of several trifluoromethyl ketones:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 75 |
1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | Escherichia coli | 50 |
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-6-4-3-5-7(8)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCDPKCGWLHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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